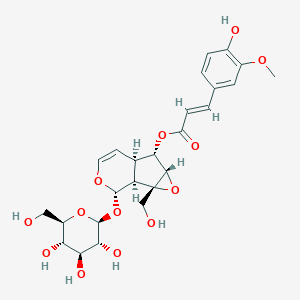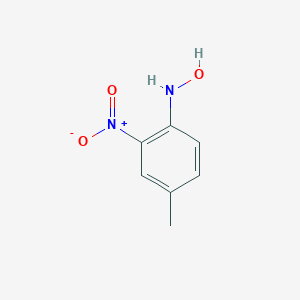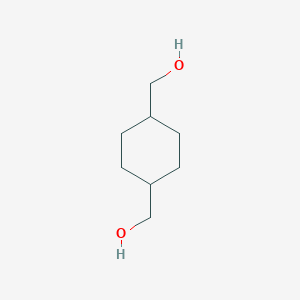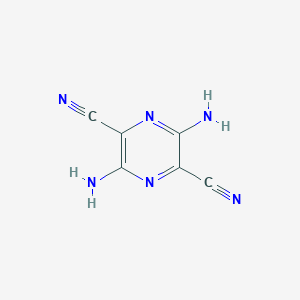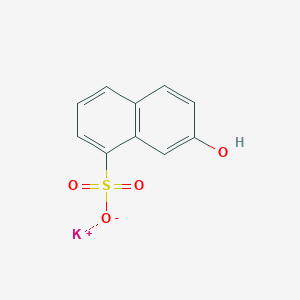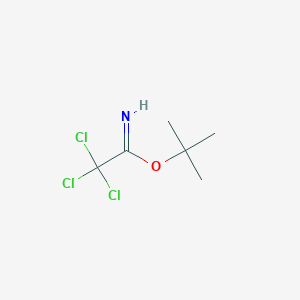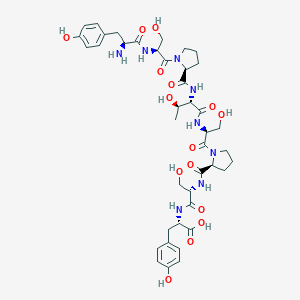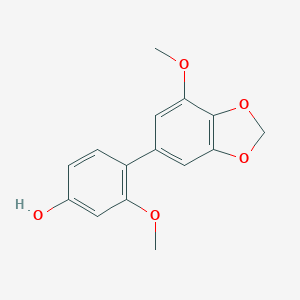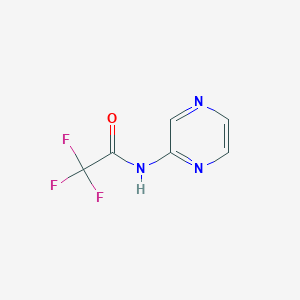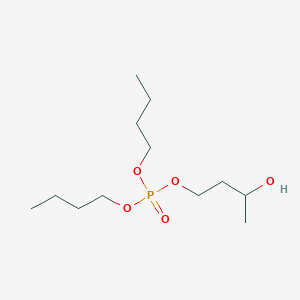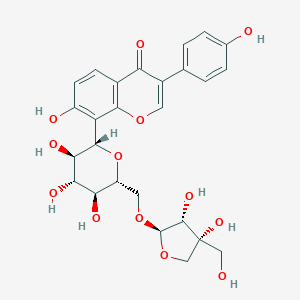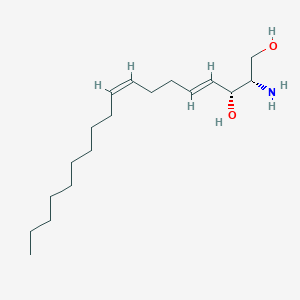
sphinga-4E,8Z-dienine
Vue d'ensemble
Description
Sphinga-4E,8Z-dienine, also known as (4E,8Z,d18:2) sphingosine, is a naturally occurring sphingolipid . It has gained significant attention in the scientific community due to its unique chemical structure and biological properties.
Molecular Structure Analysis
The molecular formula of this compound is C18H35NO2 . The InChI representation is InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h10-11,14-15,17-18,20-21H,2-9,12-13,16,19H2,1H3/b11-10-,15-14+/t17-,18+/m0/s1 . The SMILES representation is C(C@HC@H/C=C/CC/C=C\CCCCCCCCC)O .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 297.5 g/mol. It has 21 heavy atoms, no rings, no aromatic rings, and 14 rotatable bonds . Its Van der Waals molecular volume is 343.26, and it has a topological polar surface area of 66.48 . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . Its logP value is 4.56, and its molar refractivity is 92.71 .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Sphinga-4,8-dienine derivatives, synthesized from a vinyl-epoxide, have been studied for their calcium ionophoretic activity. Three different synthesis routes have been developed, highlighting its chemical versatility (Murakami, Shimizu, & Taguchi, 2000).
- Efficient stereocontrolled synthesis of sphingadienine derivatives from L-serine demonstrates the potential for scalable production of these compounds, significant for their role in glycolipids in plants and fungi (Murakami, Hirono, & Furusawa, 2005).
Biological and Functional Studies
- Studies on oyster glycolipids have shown that they mainly consist of sphinga-4,8-dienine. Methods developed for its structural determination enhance our understanding of its biological roles (Hayashi & Matsubara, 1971).
- Sphinga-4,8-dienine-containing glucocerebrosides isolated from basidiomycete Polyporus ellisii indicate its occurrence in diverse biological sources, which could lead to novel applications in biotechnology and medicine (Gao, Hu, Dong, & Liu, 2001).
- Research on Candida albicans identified 9-methyl-C18-sphinga-4,8-dienine as a key component in its cerebroside structure, suggesting its importance in fungal biology and potential as a target for antifungal therapies (Matsubara, Hayashi, Banno, Morita, & Nozawa, 1987).
Pharmacological Potential
- A novel sulfated sphingolipid, hariamide, containing sphinga-4,8-dienine, isolated from a Zoanthus species, showcases the potential of sphinga-4,8-dienine derivatives in developing new pharmacological compounds (Babu, Bhandari, & Garg, 1997).
- Glycosylceramides from the marine green microalga Tetraselmis sp., containing sphinga-4,8-dienine, indicate the presence of these compounds in diverse aquatic organisms, opening avenues for novel drug discovery from marine sources (Arakaki, Iwama, Liang, Murakami, Ishikura, Tanaka, & Matsunaga, 2013).
Mécanisme D'action
Target of Action
Sphinga-4E,8Z-dienine primarily interacts with enzymes involved in sphingolipid metabolism. Specifically, it targets the enzyme sphingolipid Δ4-desaturase . This enzyme is responsible for introducing a double bond at the Δ4 position of the sphingoid base, converting sphinganine (sphingosine) into this compound .
Mode of Action
The interaction between this compound and sphingolipid Δ4-desaturase leads to the formation of the compound itself. The addition of the trans-double bond at position 8 alters the structure of the sphingoid base, influencing its physical properties and downstream effects. This modification affects membrane fluidity, signaling pathways, and cellular responses .
Biochemical Pathways
Sphingolipids, including this compound, participate in various cellular pathways. Notably, they are crucial components of cell membranes, where they contribute to lipid rafts and regulate membrane integrity. Additionally, sphingolipids play roles in cell proliferation, apoptosis, and stress responses. By modulating these pathways, this compound influences cell fate and function .
Pharmacokinetics
ADME Properties::Impact on Bioavailability:: The compound’s bioavailability depends on factors such as solubility, transporters, and metabolic enzymes. Lipid transporters facilitate its movement across cell membranes, while metabolic enzymes determine its fate within cells .
Action Environment
Environmental factors significantly influence sphingolipid metabolism. These include diet, stress, temperature, and exposure to toxins. For instance:
Analyse Biochimique
Biochemical Properties
Sphinga-4E,8Z-dienine interacts with several enzymes and proteins. For instance, it has been found that both Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2) phosphorylate this compound as efficiently as sphingosine . This interaction plays a crucial role in the metabolism of sphingolipids .
Cellular Effects
The effects of this compound on cellular processes are significant. For instance, it has been observed that ceramides with a sphingosine base are more rapidly metabolized than those with a sphingadiene base . This suggests that this compound may influence cell function by modulating the rate of ceramide metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. For example, it has been found to be phosphorylated by Sphingosine Kinase 1 (SphK1) or Sphingosine Kinase 2 (SphK2), forming the penultimate step in the lysosomal catabolism of all sphingolipids .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. It is known that the accumulation of sphingadiene-based lipids in SphK2-deficient brains results from the slower catabolism of these lipids .
Metabolic Pathways
This compound is involved in the metabolic pathway of sphingolipids. It is phosphorylated by Sphingosine Kinase 1 (SphK1) or Sphingosine Kinase 2 (SphK2), which forms a crucial step in the lysosomal catabolism of all sphingolipids .
Propriétés
IUPAC Name |
(2S,3R,4E,8Z)-2-aminooctadeca-4,8-diene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h10-11,14-15,17-18,20-21H,2-9,12-13,16,19H2,1H3/b11-10-,15-14+/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQVJTLVVBJRJG-NZDSQIAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCC=CC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CC/C=C/[C@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


